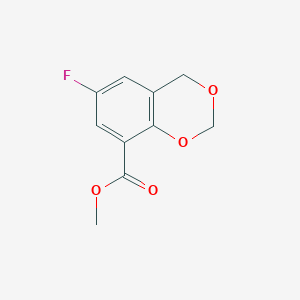

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate

Description

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is a fluorinated benzodioxin derivative with a methyl ester functional group. The parent carboxylic acid has a molecular weight of 198.15 g/mol, a molecular formula of C₉H₇FO₄, and is characterized by a fused benzodioxin ring system with fluorine and carboxylate substituents . The methyl ester derivative likely shares similar core reactivity but differs in solubility and bioavailability due to esterification.

Properties

Molecular Formula |

C10H9FO4 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate |

InChI |

InChI=1S/C10H9FO4/c1-13-10(12)8-3-7(11)2-6-4-14-5-15-9(6)8/h2-3H,4-5H2,1H3 |

InChI Key |

RSTFMPMZADLOLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCOC2)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Fluorosalicylic acid or its derivatives serve as the aromatic precursor, providing the fluorine substituent at the 6-position.

- Methylation reagents such as methyl iodide or dimethyl sulfate are used for esterification.

- Reagents to form the dioxine ring often include diols or protected diol equivalents that react with the phenolic hydroxyl and carboxyl groups.

Esterification to Form Methyl Ester

The carboxylic acid group at position 8 is converted to the methyl ester by standard esterification methods:

- Fischer Esterification: Reaction of 6-fluorosalicylic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to yield methyl 6-fluorosalicylic acid methyl ester.

- Alternative Methods: Use of diazomethane or methyl iodide with a base (e.g., potassium carbonate) in aprotic solvents to methylate the acid.

Formation of the 1,3-Benzodioxine Ring

The 1,3-benzodioxine ring is formed by intramolecular cyclization involving the phenolic hydroxyl and an adjacent oxygen-containing substituent:

Cyclization via Ketal Formation: According to literature on related benzodioxine derivatives, cyclization is achieved by reacting the methyl ester intermediate with a suitable ketone or aldehyde under acidic conditions to form a ketal or acetal ring, which constitutes the dioxine moiety. For example, trifluoroacetic anhydride and ketone in trifluoroacetic acid can promote ring closure (Method A from related salicylic acid ketal synthesis).

Thionyl Chloride Mediated Cyclization: Another approach involves converting the acid to an acid chloride using thionyl chloride, followed by reaction with diol or ketone to form the benzodioxine ring (Methods B and C from literature on salicylic acid ketals).

Fluorination

- The fluorine substituent at the 6-position is typically introduced by starting from fluorinated salicylic acid derivatives rather than by late-stage fluorination, due to the difficulty of selective aromatic fluorination post-cyclization.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material | 6-Fluorosalicylic acid | Provides fluorine substitution |

| 2 | Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Methyl 6-fluorosalicylic acid methyl ester |

| 3 | Cyclization (Ketal Formation) | Ketone, trifluoroacetic anhydride, TFA, RT to heat | Formation of 1,3-benzodioxine ring |

| 4 | Purification | Flash column chromatography | Pure this compound |

Analytical Data Supporting Preparation

Notes on Industrial and Laboratory Preparation

- The compound is primarily prepared for research use, including analytical detection and scientific studies, rather than for large-scale industrial production.

- The synthetic methods emphasize mild conditions and selective functional group transformations to preserve the sensitive benzodioxine ring.

- Purification is typically achieved by flash chromatography due to the compound's moderate polarity and sensitivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate has been explored for its potential therapeutic applications. Notably, it has been synthesized as part of compounds aimed at treating various diseases, including cancer and neurodegenerative disorders. Its structure allows for modifications that enhance biological activity.

Case Study: Inhibition of c-Jun N-terminal Kinase

Research indicates that derivatives of this compound may act as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in apoptosis and inflammation. This inhibition could provide therapeutic avenues for diseases such as Alzheimer's and other neurodegenerative conditions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The compound can be produced from various starting materials through established synthetic routes that optimize yield and purity.

Common Synthetic Route :

- Starting with 6-fluoro-4H-benzodioxin.

- Reaction with methanol under acidic or basic conditions to introduce the carboxylate group.

This synthetic versatility allows for the creation of analogs with potentially enhanced pharmacological properties .

Antitumor Activity

Preliminary studies suggest that compounds derived from this compound exhibit antitumor activity. The presence of the fluorine atom may enhance the lipophilicity and cellular uptake of these compounds, making them more effective against certain cancer cell lines.

Antiviral Properties

The compound has also been investigated for its antiviral properties. For instance, it has been involved in the synthesis of Mannich bases that demonstrate potent anti-HIV activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The carboxylate group can participate in ionic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzodioxin Derivatives

Table 1: Key Properties of Selected Benzodioxin Derivatives

Key Observations:

- Functional Group Impact : The carboxylic acid derivative (C₉H₇FO₄) exhibits polar characteristics, enhancing its role in protein interactions (e.g., binding to HIV-1 integrase ). In contrast, the methyl ester form likely improves lipid solubility, making it more suitable for membrane penetration in drug delivery.

- Substituent Effects : The chloromethyl analog (C₉H₈ClFO₂) demonstrates increased reactivity at the 8-position, enabling nucleophilic substitution reactions . The carbaldehyde derivative (C₉H₇FO₃) serves as a precursor for spirocyclic systems, highlighting the versatility of benzodioxin scaffolds in organic synthesis .

Comparison with Non-Benzodioxin Esters

Table 2: Methyl Ester Derivatives Across Core Structures

Key Observations:

- Biological Relevance: Isoquinoline-based esters (e.g., C₁₂H₁₀FNO₂) are prioritized in drug discovery due to their heterocyclic nitrogen, which mimics natural alkaloids . Benzodioxin esters may offer unique advantages in targeting oxidative stress pathways.

Biological Activity

Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is an organic compound with notable biological activities that have been the subject of various scientific studies. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C10H7F O4

- Molecular Weight : Approximately 198.15 g/mol

- Structure : The compound features a unique fluorinated benzodioxin moiety, which enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens. This suggests its potential as a lead compound in the development of new antibiotics.

- Anticancer Activity : Research has shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological effects.

The mechanism through which this compound exerts its biological effects is thought to involve:

- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets, including receptors and enzymes. This binding may modulate cellular processes and signaling pathways.

- Cellular Signaling Modulation : The compound may influence key signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : Its unique structure makes it a valuable scaffold for drug development aimed at treating infections and cancers.

- Material Science : The compound may also find applications in the development of specialty chemicals and materials due to its unique reactivity.

Q & A

Basic Research Question

- 19F NMR : Detects fluorine chemical shifts (δ -110 to -130 ppm for aromatic-F), confirming substitution patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 226.04 for C10H7FO4) and fragmentation pathways.

Contradictions in data (e.g., unexpected IR peaks) may arise from impurities like unreacted 2-fluorobenzoic acid, necessitating iterative purification .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions, highlighting electrophilic sites (e.g., the methyl carboxylate group). Fukui indices may predict susceptibility to hydrolysis or nucleophilic attack at the C-8 position. Validate predictions experimentally via kinetic studies under varying pH conditions .

What strategies mitigate byproduct formation during benzodioxin ring closure?

Advanced Research Question

Byproducts like 6-fluoro-8-hydroxymethyl-1,3-benzodioxin often form due to incomplete cyclization. Strategies include:

- Catalytic Acid/Base Optimization : Use p-toluenesulfonic acid (PTSA) in anhydrous DMF to accelerate ring closure .

- Temperature Control : Maintain reflux at 110–120°C to avoid thermal decomposition .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate byproducts via preparative HPLC .

How does fluorine substitution influence the compound’s electronic properties compared to non-fluorinated analogs?

Basic Research Question

Fluorine’s electronegativity decreases electron density in the benzodioxin ring, confirmed via:

- Cyclic Voltammetry : Redox potentials shift by ~0.2 V vs. non-fluorinated analogs.

- UV-Vis Spectroscopy : Absorbance maxima (λmax) at 270–290 nm indicate π→π* transitions altered by fluorine’s inductive effect .

What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?

Advanced Research Question

Chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)3) can differentiate enantiomers. However, low configurational stability under acidic conditions may lead to racemization. Use kinetic resolution with enzymes (e.g., lipases) to isolate enantiopure derivatives .

How can structural analogs (e.g., pyridocoumarins) inform SAR studies for this compound?

Advanced Research Question

Analog frameworks (e.g., pyridocoumarin-8-carboxylates) show that electron-withdrawing groups (e.g., -F, -COOCH3) enhance binding to biological targets like GABA receptors. Compare docking scores (AutoDock Vina) and in vitro assays (e.g., IC50 for enzyme inhibition) to establish structure-activity relationships .

What are common pitfalls in interpreting mass spectral data for fluorinated benzodioxins?

Basic Research Question

- Isotopic Peaks : Natural 18.4% abundance of 37Cl in chlorinated intermediates can mimic [M+2]+ peaks, requiring HRMS for distinction .

- In-Source Fragmentation : Methyl carboxylate groups may decarboxylate under high-energy ESI conditions, producing false [M-COOCH3]+ ions. Use softer ionization (APCI) to minimize fragmentation .

How can solvent choice impact the crystallization of this compound?

Advanced Research Question

Polar aprotic solvents (e.g., DMSO, DMF) hinder crystallization due to strong solute-solvent interactions. Optimize with mixed solvents (e.g., ethanol/water 7:3) to reduce solubility gradually. Single crystals suitable for XRD often form at 4°C over 48–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.